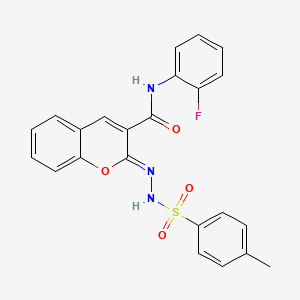

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S/c1-15-10-12-17(13-11-15)32(29,30)27-26-23-18(14-16-6-2-5-9-21(16)31-23)22(28)25-20-8-4-3-7-19(20)24/h2-14,27H,1H3,(H,25,28)/b26-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVHTUQHNOFFKY-RWEWTDSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the chromene derivative through a nucleophilic substitution reaction, using reagents like fluorobenzene and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted fluorophenyl-chromene derivatives.

Scientific Research Applications

Organic Synthesis Applications

One of the primary applications of this compound lies in its use as a precursor in the synthesis of various organic molecules. The compound can undergo transformations that facilitate the generation of complex structures through carbene chemistry.

Carbene Chemistry

N-sulfonyl hydrazones, including (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, are recognized for their role as stable carbene precursors. These reactions are notable for their operational safety and efficiency in producing diverse products under mild conditions. For instance, the compound can react with chromium Fischer carbene complexes to yield diarylethanones, showcasing its versatility in synthetic methodologies .

Recent studies have highlighted the potential biological activities associated with this compound, particularly in cancer research.

Anticancer Properties

Research indicates that derivatives of similar chromene compounds exhibit significant anticancer properties. For example, compounds derived from chromenes have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways associated with cell growth and survival, making these compounds promising candidates for further development in cancer therapeutics .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Diarylethanones : A systematic investigation into the reaction conditions for synthesizing diarylethanones from N-tosylhydrazones using chromium Fischer carbene complexes revealed that this compound can produce yields ranging from moderate to good under optimized conditions. The study emphasized the importance of solvent choice and reaction temperature in maximizing product yield .

- Antitumor Activity : In vitro studies have shown that chromene derivatives can effectively inhibit the proliferation of tumor cells by inducing apoptosis. These findings suggest that this compound may share similar properties, warranting further investigation into its mechanisms of action against specific cancer types .

Mechanism of Action

The mechanism of action of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase and lipoxygenase.

Modulate Signaling Pathways: It affects signaling pathways related to cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Bind to Receptors: The compound can bind to specific receptors, such as estrogen receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can be contextualized by comparing it to analogous chromene derivatives and fluorinated aryl compounds. Below is a detailed analysis:

Substitution Patterns on the Aromatic Ring

- (Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridine-2-yl)-2H-chromene-3-carboxamide (PHPC): PHPC () shares the chromene-3-carboxamide core but substitutes the 2-fluorophenyl group with a pyridine ring and a methoxyphenylimino group. The methoxy group in PHPC is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. PHPC exhibits potent AKR1B10 inhibition (IC₅₀ = 0.18 µM), suggesting that fluorination may alter enzyme binding kinetics or selectivity .

- (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0): This compound () features dual methoxy substituents on both the N-phenyl and imino-phenyl groups. Methoxy groups enhance lipophilicity compared to fluorine, which may influence membrane permeability. However, fluorination in the target compound could reduce oxidative metabolism, improving pharmacokinetic stability .

Functional Group Variations

- Tosylhydrazono vs. Imino Groups: The tosylhydrazono group in the target compound introduces sulfonamide functionality, which is absent in imino-based analogs like PHPC ().

- Chlorinated Analogs: Chlorine-substituted chromenes (e.g., from ) exhibit higher molecular weight and lipophilicity compared to fluorinated derivatives. For example, N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide () shows reduced solubility but increased cytotoxicity in cancer cell lines, suggesting fluorine’s role in balancing bioavailability and potency .

Fluorophenyl Derivatives in Pharmacology

Ortho-Fluorinated Fentanyl Analogs :

While structurally distinct, fluorophenyl-containing compounds like ortho-fluorofentanyl () highlight the pharmacological impact of fluorine positioning. The ortho-fluoro group in these opioids enhances µ-opioid receptor binding, suggesting that the 2-fluorophenyl group in the target chromene may similarly optimize target engagement .- 25C-NBF HCl (): This NBOMe derivative contains a fluorobenzyl group but lacks the chromene scaffold.

Data Tables

Table 1: Structural and Functional Comparison of Chromene Derivatives

Table 2: Impact of Halogen Substitution

Research Findings and Implications

- AKR1B10 Inhibition : PHPC’s potency as an AKR1B10 inhibitor () suggests that fluorinated chromene carboxamides could be optimized for similar enzyme targets, with fluorine enhancing binding through polar interactions .

- Fluorine’s Role in Drug Design : The prevalence of ortho-fluorinated compounds in and underscores fluorine’s strategic value in improving target selectivity and metabolic resistance, a principle applicable to the target chromene .

- Tosylhydrazono Utility: The tosylhydrazono group’s stability () positions the target compound for further exploration in metal-mediated therapies or as a precursor for click chemistry modifications .

Biological Activity

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chromene Core : This is achieved through a cyclization reaction involving 2-hydroxybenzaldehyde derivatives under acidic or basic conditions.

- Introduction of the Tosylhydrazone Group : The chromene derivative is reacted with tosylhydrazine in the presence of a catalyst to introduce the tosylhydrazone moiety.

- Formation of the Carboxamide Group : The intermediate is then reacted with an appropriate amine to form the final carboxamide structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on coumarin-3-carboxamide derivatives demonstrated that certain derivatives showed IC50 values against HepG2 cancer cell lines ranging from 2.62 to 4.85 µM, comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluoro Benzamide Derivative | HepG2 | 4.85 | |

| 4-Fluoro Benzamide Derivative | HeLa | 0.39 | |

| (Z)-N-(2-fluorophenyl)... | TBD | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been evaluated. While specific data on this compound is limited, similar chromene derivatives have shown broad-spectrum antibacterial effects against various strains such as E.coli and S.aureus with minimum inhibitory concentrations (MIC) ranging from 3.2 to 66 µM .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Hydrogen Bonding : Interaction with target enzymes or receptors through hydrogen bonds.

- Hydrophobic Interactions : Non-polar regions of the compound may interact favorably with hydrophobic pockets in target proteins.

- π-π Stacking : The aromatic systems within the compound may stack with other aromatic residues in target proteins, enhancing binding affinity.

Case Studies

- Study on Chromeno[3,2-c]Pyridines : A study synthesized various chromeno derivatives and evaluated their biological activities, revealing significant anticancer and antimicrobial properties .

- Evaluation of Coumarin Derivatives : Research on coumarin derivatives indicated that modifications at specific positions could enhance biological activity, suggesting that structural variations in compounds like this compound could lead to improved efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.